双(三甲基甲硅氧基)二氯硅烷

描述

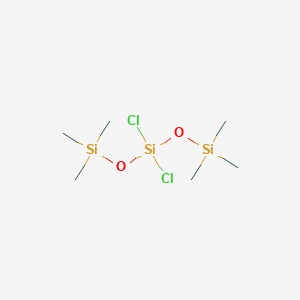

Bis(trimethylsiloxy)dichlorosilane, also known as 3,3-Dichlorohexamethyltrisiloxane, is a chemical compound with the molecular formula C6H18Cl2O2Si3 . It is a liquid substance and is part of the chlorosilane chemical family .

Synthesis Analysis

Bis(trimethylsiloxy)dichlorosilane can be synthesized by reacting trimethylsilanol with trichlorotrimethylsilane in the presence of triethylamine . The reaction is carried out in ether at 0°C .Molecular Structure Analysis

The molecular structure of Bis(trimethylsiloxy)dichlorosilane consists of trimethylsiloxy groups attached to a silicon atom . It also contains easily-hydrolyzable chlorine atoms .Chemical Reactions Analysis

Bis(trimethylsiloxy)dichlorosilane has been studied for its reactions with monohydric and dihydric alcohols, as well as mono- and dihydric phenols . When reacted with absolute ethanol in the presence of pyridine, bis(trimethylsiloxy)diethoxysilane was obtained .Physical And Chemical Properties Analysis

Bis(trimethylsiloxy)dichlorosilane has a boiling point of 173°C, a density of 1.0017 g/mL, a flash point of 54°C, and a melting point of -53°C . Its refractive index at 20°C is 1.3983 .科学研究应用

有机化学中的还原偶联

双(三甲基甲硅氧基)二氯硅烷已被用于有机化学领域,特别是在还原偶联反应中。由 So、Park 和 Boudjouk(1988 年) 进行的一项研究证明了其在生产 O-甲硅烷基化频哪醇方面的有效性,而 O-甲硅烷基化频哪醇很容易以高产率转化为频哪醇或频哪酮。此过程受羰基化合物上取代基的性质影响,其中给电子基团加速偶联,而夺电子基团抑制偶联。

烷基烷氧基硅氧烷的合成

在各种硅氧烷化合物的合成中,双(三甲基甲硅氧基)二氯硅烷起着至关重要的作用。Kijima、Okuda 和 Abe(1971 年)探索了它与不同硅烷醇的反应,导致形成了三甲基甲硅氧基三叔丁氧基硅烷和双(三甲基甲硅氧基)二叔丁氧基硅烷等化合物。这些化合物通过元素分析和光谱表征,表明双(三甲基甲硅氧基)二氯硅烷在合成复杂的硅氧烷结构中的效用 (Kijima、Okuda 和 Abe,1971 年).

晶体和分子结构

双(三甲基甲硅氧基)二氯硅烷对于研究含硅化合物的晶体和分子结构非常重要。Ovchinnikov 等人(1998 年)在反应中使用它与独特的二硅氧基双阳离子形成阳离子-阴离子络合物。这些配合物显示出有趣的结构性质,如五配位的 Si 原子,并且在理解硅离子稳定性方面有应用 (Ovchinnikov 等人,1998 年).

杂环化学中的甲硅烷基化

在杂环化学中,双(三甲基甲硅氧基)二氯硅烷已用于各种化合物的甲硅烷基化。Avota、Pestunovich 和 Giller(1975 年)研究了它与 6-吡啶二酮衍生物的反应,导致形成了各种甲硅烷基化结构。这项研究突出了双(三甲基甲硅氧基)二氯硅烷在改性杂环化合物中的作用,有助于理解它们的化学性质和潜在应用 (Avota、Pestunovich 和 Giller,1975 年).

表面处理应用

在材料科学中,特别是在金属表面处理中,双(三甲基甲硅氧基)二氯硅烷的潜力已得到探索。Xian 等人(2013 年)研究了含有双-[三甲氧基甲硅烷基丙基]胺等化合物的硅烷溶液的稳定性,其中双(三甲基甲硅氧基)二氯硅烷可能发挥作用。他们的研究重点是影响这些溶液长期稳定性的因素,这对表面处理的有效性至关重要 (Xian 等人,2013 年).

作用机制

Target of Action

Bis(trimethylsiloxy)dichlorosilane is a compound that primarily targets monohydric and dihydric alcohols, as well as mono- and dihydric phenols .

Mode of Action

The interaction of Bis(trimethylsiloxy)dichlorosilane with its targets results in a series of chemical reactions. When the compound is reacted with alcohols, it undergoes a process known as etherification . This reaction proceeds with intense spontaneous heating and hydrogen chloride evolution . No bis(trimethylsiloxy) dialkoxysilanes can be isolated from the reaction products . Instead, trimethylsiloxy groups attached to silicon are split out by hydrogen chloride, in the form of trimethylchlorosilane .

Biochemical Pathways

The biochemical pathways affected by Bis(trimethylsiloxy)dichlorosilane involve the formation of trimethylalkoxysilane. The split-out trimethylchlorosilane is subsequently etherified by the excess alcohol, forming trimethylalkoxysilane . This reaction, established earlier for trimethylsiloxy groups attached to titanium, also occurs in the case of trimethylsiloxy groups bound to a silicon atom .

Result of Action

The molecular and cellular effects of Bis(trimethylsiloxy)dichlorosilane’s action primarily involve the transformation of the compound into other chemical species. For instance, the reaction of Bis(trimethylsiloxy)dichlorosilane with ethanol yields a fraction that is an azeotropic mixture of trimethylethoxysilane and ethanol .

Action Environment

The action of Bis(trimethylsiloxy)dichlorosilane is influenced by environmental factors such as the presence of moisture and the type of alcohol used in the reaction . For the reaction to proceed, the presence of traces of moisture, which is formed in the reaction of alcohol with hydrogen chloride, is apparently very important . Furthermore, the compound’s reactivity may also be influenced by temperature, as indicated by the intense spontaneous heating observed during the etherification process .

安全和危害

属性

IUPAC Name |

dichloro-bis(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18Cl2O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPFMTIZDAWFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](O[Si](C)(C)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373515 | |

| Record name | 3,3-Dichloro-1,1,1,5,5,5-hexamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(trimethylsiloxy)dichlorosilane | |

CAS RN |

2750-44-9 | |

| Record name | 3,3-Dichloro-1,1,1,5,5,5-hexamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2750-44-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of Bis(trimethylsiloxy)dichlorosilane highlighted in the provided research?

A1: Bis(trimethylsiloxy)dichlorosilane serves as a valuable reagent in synthesizing silyl ether protecting groups for ribonucleosides used in phosphoramidite chemistry []. This is particularly useful for synthesizing RNA molecules, where protecting specific functional groups is crucial during the sequential addition of nucleotide building blocks.

Q2: How does Bis(trimethylsiloxy)dichlorosilane react with alcohols and phenols?

A2: While specific reactions are not detailed in the provided abstracts, Bis(trimethylsiloxy)dichlorosilane reacts with alcohols and phenols to yield silyl ethers []. This reactivity stems from the two reactive Si-Cl bonds within the molecule. The reaction likely proceeds through a nucleophilic substitution mechanism, where the oxygen atom of the alcohol or phenol attacks the silicon atom, displacing a chloride ion.

Q3: Can you provide an example of a specific derivative of Bis(trimethylsiloxy)dichlorosilane and its use in protecting group chemistry?

A3: Yes, the paper mentions 3-Chloro-3-(diphenylmethoxy)-1,1,1,5,5,5-hexamethyltrisiloxane, also known as benzhydryloxybis(trimethylsiloxy)chlorosilane or BzH-Cl []. This compound is synthesized by reacting Bis(trimethylsiloxy)dichlorosilane with diphenylmethanol. BzH-Cl acts as a 5'-hydroxyl protecting group for ribonucleosides during phosphoramidite synthesis, a common method for chemically synthesizing RNA.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。